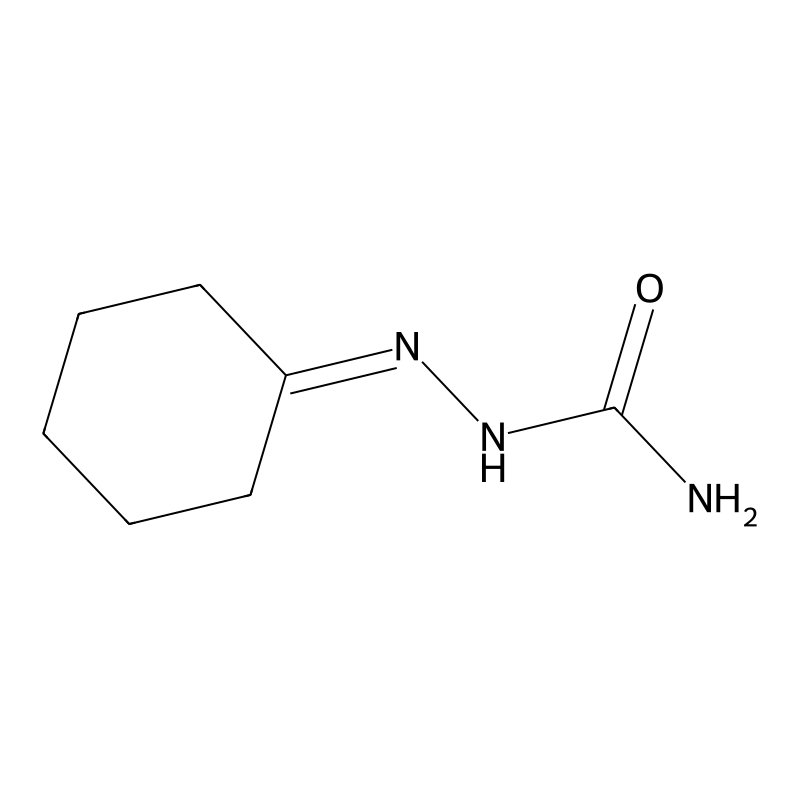2-Cyclohexylidenehydrazinecarboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
2-Cyclohexylidenehydrazinecarboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylidene group attached to a hydrazinecarboxamide moiety. Its molecular formula is C₇H₁₃N₃O, and it has a molecular mass of 155.20 g/mol. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.
- Oxidation: The compound can be oxidized to form various derivatives, potentially enhancing its reactivity and applications.
- Cycloadditions: It participates in cycloaddition reactions, which are important in synthetic organic chemistry.
- Nucleophilic Substitutions: The presence of functional groups allows for nucleophilic substitution reactions, making it versatile in organic synthesis.
Research indicates that 2-cyclohexylidenehydrazinecarboxamide exhibits biological activity that may include antimicrobial and anticancer properties. Its derivatives have been studied for their effectiveness against various pathogens and cancer cell lines, suggesting potential therapeutic applications .
The synthesis of 2-cyclohexylidenehydrazinecarboxamide can be achieved through several methods:
- Condensation Reactions: Typically synthesized via the condensation of cyclohexanone with hydrazine derivatives, followed by subsequent reactions to form the carboxamide group.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields while being environmentally friendly .
2-Cyclohexylidenehydrazinecarboxamide has several practical applications:
- Corrosion Inhibition: It has been investigated as a corrosion inhibitor for mild steel in acidic environments, showing promising results when combined with iodide ions .
- Reagent in Organic Synthesis: Its ability to undergo various chemical transformations makes it a valuable reagent for synthesizing other organic compounds .
Studies have explored the interactions of 2-cyclohexylidenehydrazinecarboxamide with metals in acidic solutions. Electrochemical impedance spectroscopy (EIS) has been utilized to evaluate its effectiveness as a corrosion inhibitor, revealing significant changes at the metal interface when the compound is present .
Several compounds share structural similarities with 2-cyclohexylidenehydrazinecarboxamide. Here are some noteworthy examples:
Uniqueness: 2-Cyclohexylidenehydrazinecarboxamide stands out due to its specific structural features that confer distinct chemical reactivity and biological activity compared to its analogs. Its efficacy as a corrosion inhibitor further differentiates it from other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








